molecular formula C9H8FIO2 B12329102 Benzenepropanoic acid, 4-fluoro-3-iodo-

Benzenepropanoic acid, 4-fluoro-3-iodo-

Cat. No.: B12329102
M. Wt: 294.06 g/mol
InChI Key: FTKUROPGJYAVAV-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-fluoro-3-iodo- is a halogen-substituted derivative of benzenepropanoic acid, characterized by a fluorine atom at the para position (C4) and an iodine atom at the meta position (C3) on the aromatic ring. The propanoic acid chain extends from the benzene core, making it structurally analogous to other benzenepropanoic acid derivatives. Halogen substituents like fluorine and iodine significantly influence electronic properties, solubility, and bioactivity due to their electronegativity and steric effects. For instance, iodine’s large atomic radius may enhance lipophilicity and binding affinity in biological systems, while fluorine’s electron-withdrawing nature can alter acidity and metabolic stability .

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

3-(4-fluoro-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8FIO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

FTKUROPGJYAVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)I)F

Origin of Product

United States

Preparation Methods

The synthesis of benzenepropanoic acid, 4-fluoro-3-iodo-, typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Benzenepropanoic acid, 4-fluoro-3-iodo-, undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation Reactions: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenepropanoic acid, 4-fluoro-3-iodo-, has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds. Its fluorine and iodine atoms can be detected using various analytical techniques, making it useful for tracing and imaging studies.

    Medicine: Potential applications in drug development due to its ability to interact with biological targets. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 4-fluoro-3-iodo-, involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The presence of the fluorine and iodine atoms can influence the reactivity and selectivity of these reactions.

The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and activity.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The position and type of halogen substituents critically determine the physicochemical and biological properties of benzenepropanoic acid derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Fluoro-3-iodo-benzenepropanoic acid C4-F, C3-I ~280 (estimated) High lipophilicity; potential antimicrobial/biological activity (inferred)
4-Hydroxybenzenepropanoic acid C4-OH 166.16 Antioxidant properties; microbial metabolism
α,α-Dimethyl-4-(trifluoromethyl)-benzenepropanoic acid C4-CF₃, α-CH₃ 246.23 Enhanced metabolic stability; pharmaceutical intermediate
Benzenepropanoic acid, β-amino-, hydrochloride β-NH₂, HCl salt 201.65 Chirality-dependent bioactivity (e.g., Phenibut analogs)
3-(4-Bromophenyl)-α-(aminomethyl)-benzenepropanoic acid C4-Br, α-NH₂CH₂ 258.11 Lab use; structural analog for drug design

Key Observations :

  • Bioactivity: Halogenated derivatives (e.g., bromo, iodo) show correlations with microbial interactions. For example, iodinated compounds in exhibited structural complexity relevant to enzyme binding, while fluorinated analogs in demonstrated chiral specificity in amino acid derivatives .
  • Chirality: Analogous to Phenibut (), the stereochemistry of substituents (e.g., β-aminomethyl groups) can drastically alter biological activity. However, the 4-fluoro-3-iodo derivative lacks chiral centers unless modified .
Functional Group Variations
  • Carboxylic Acid Derivatives : Esterification (e.g., ethyl esters in ) reduces polarity, enhancing volatility and microbial interaction profiles. The 4-fluoro-3-iodo variant’s free carboxylic acid group may favor ionic interactions in biological systems .
  • Hydroxy vs. Halogen Substituents: Hydroxy groups (e.g., 4-hydroxybenzenepropanoic acid) increase hydrophilicity and antioxidant capacity, whereas halogens like iodine prioritize lipophilicity and membrane permeability .
Metabolic and Microbial Interactions
  • Iodine’s steric bulk may hinder enzymatic degradation, prolonging metabolic half-life compared to smaller halogens (e.g., fluorine) .
  • Fluorinated compounds in showed enantiomer-specific activity in amino acid derivatives, suggesting that the 4-fluoro-3-iodo variant’s microbial interactions (e.g., with Lactobacillus or Sphingomonas) could depend on substituent positioning and electronic effects .

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